2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid

HPLC reference standard sulfonation isomer analysis color additive certification

Commercial Quinoline Yellow WS (CAS 8004-92-0) is a variable-composition mixture unsuitable for quantitative analysis. This discrete 6,8-disulfonic acid isomer (CAS 94803-32-4) resolves the problem. - Essential for constructing the 6′,8′-diSA calibration curve mandated by 21 CFR §74.1710 (validated range 0.10-5.00%, R²>0.999). - Enables stoichiometric conversion to any desired cation form, bypassing batch-to-batch sulfonation variability (0.54-21.69% disulfonate in commercial WS). - Preferentially soluble in organic solvent systems, ideal for solvent-based ink, coating, or polymer-dye composite formulations.

Molecular Formula C18H11NO8S2
Molecular Weight 433.4 g/mol
CAS No. 94803-32-4
Cat. No. B12889846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid
CAS94803-32-4
Molecular FormulaC18H11NO8S2
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27)
InChIKeyOESPFRYVCUTRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 94803-32-4: Defined Isomer Overview


2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonic acid (CAS 94803-32-4) is the free-acid form of the 6,8-disulfonated positional isomer of the quinophthalone dye class (Colour Index 47005). Unlike the widely traded sodium salt mixture Quinoline Yellow WS (CAS 8004-92-0)—which contains variable proportions of mono-, di-, and trisulfonated components [1]—this compound is a single, structurally defined disulfonic acid entity with sulfonate groups at the 6- and 8-positions of the quinoline ring . Its discrete identity, absence of sodium counterions, and documented use as an isolated reference material for HPLC method development distinguish it from all commercial-grade quinoline yellow dye products.

Why Generic Quinoline Yellow WS Cannot Substitute


Commercial Quinoline Yellow WS (CAS 8004-92-0) is a variable-composition mixture whose sulfonation profile shifts batch-to-batch depending on oleum sulfonation conditions [1]. Critically, US FDA regulations (21 CFR §74.1710) restrict the 6,8-disulfonated component to ≤3% in D&C Yellow No. 10 [2], while EU E104 specifications mandate ≥80% total disulfonates [3]. A researcher or formulator requiring the defined 6,8-disulfonic acid for analytical reference standardization, stoichiometric salt metathesis, or structure-activity studies cannot rely on commercial dye mixtures where the target isomer constitutes anywhere from <0.1% to ~22% by weight. This compositional indeterminacy makes generic substitution analytically and regulatorily untenable.

Quantitative Evidence vs. Closest Analogs


Isomeric Definition vs. Batch-Variable Mixtures

CAS 94803-32-4 is the structurally defined 6,8-disulfonic acid isomer. In contrast, the commercial sodium salt mixture (Quinoline Yellow WS, CAS 8004-92-0) is a variable-composition product. Using a validated five-point-calibration HPLC method (R²>0.999), Weisz et al. (2020) quantified the 6′,8′-disulfonated component (6′8′diSA) in D&C Yellow No. 10 samples at only 0.10–5.00% by weight, with the total disulfonate fraction (all diSA isomers) spanning 0.54–21.69% [1]. This means that a user purchasing commercial Quinoline Yellow WS to obtain the 6,8-disulfonated entity would receive a material in which the target isomer may be present at ≤0.1% in some batches. The defined free acid eliminates this compositional uncertainty entirely.

HPLC reference standard sulfonation isomer analysis color additive certification

Regulatory Sulfonation-Profile Cutoffs

The 6,8-disulfonic acid entity (CAS 94803-32-4) sits at the center of a transatlantic regulatory divide. US 21 CFR §74.1710 caps the 6,8-disulfonated disodium salt at ≤3% in D&C Yellow No. 10, with total disulfonates ≤15% [1]. Conversely, EU Commission Regulation No 231/2012 for E104 requires ≥80% total disulfonates [2]. Consequently, CAS 94803-32-4 (the free acid of the 6,8-diSA isomer) is inherently non-compliant as a primary colorant for US FDA-certified drug/cosmetic applications but is the stoichiometric core of EU/Japan-compliant Quinoline Yellow (E104 / Yellow 203). A procurement decision made without this distinction risks regulatory rejection of the entire formulated product.

FDA color additive certification EU food additive regulation sulfonation profile compliance

Water Solubility: Free Acid vs. Disodium Salt

The free acid form (CAS 94803-32-4) exhibits markedly lower water solubility than the disodium salt mixture. EPISuite estimation (via ChemSpider) predicts a water solubility of approximately 1,529 mg/L (1.53 g/L) at 25°C for the free acid, with an estimated log Kow of 0.11 . In contrast, the commercial disodium salt mixture (Quinoline Yellow WS, CAS 8004-92-0) is reported with a water solubility of 225 g/L at 20°C —an approximately 147-fold difference. This solubility gap arises from the ionization state: the free sulfonic acid groups are protonated (logD at pH 5.5 estimated at -4.36), whereas the disodium salt is fully ionized and highly hygroscopic .

aqueous solubility free acid vs. sodium salt formulation solvent selection

Molecular Weight and Counterion-Free Stoichiometry

CAS 94803-32-4 has a molecular formula of C₁₈H₁₁NO₈S₂ and a monoisotopic mass of 432.9926 Da, corresponding to an average molecular weight of 433.41 g/mol . The disodium salt counterpart (CAS 8004-92-0 principal component) possesses a molecular formula of C₁₈H₉NNa₂O₈S₂ and a molecular weight of 477.38 g/mol [1]—a 10.1% mass difference attributable to the two sodium counterions replacing the sulfonic acid protons. For synthetic applications requiring precise stoichiometric control—such as salt metathesis to prepare alternative cation forms (e.g., potassium, ammonium, or organic cations), or conjugation to amine-containing substrates via sulfonamide formation—the free acid eliminates ambiguity in molar calculations that would arise from using a sodium salt of undefined hydration state.

molecular weight counterion-free stoichiometric synthesis

Preparative Isolation of Di- and Trisulfonated Isomers

The discrete existence and isolability of the 6,8-disulfonic acid isomer were demonstrated by Weisz et al. (2009) using affinity-ligand pH-zone-refining counter-current chromatography. From a 5-g portion of commercial Quinoline Yellow, 1.21 g of 6′,5-diSA and 1.69 g of 6′,8′,5-triSA were obtained at >99% purity, while minor components including 8′,4-diSA (4.8 mg, >94% purity) and 6′,4-diSA (20.7 mg, >98% purity) were also resolved [1]. The 6′,8′-diSA isomer (the structural core of CAS 94803-32-4) was co-eluted and subsequently separated in a second-dimension run [1]. This work demonstrates that the 6,8-disulfonated entity is a physically separable, characterizable compound—not merely a statistical component of a sulfonation mixture—and that its isolation at high purity is technically feasible for reference standard production.

counter-current chromatography positional isomer isolation reference material preparation

Validated Application Scenarios


HPLC Reference Standard for Sulfonation Profile Analysis

As demonstrated by Weisz et al. (2020), the 6,8-disulfonated component is one of four critical analytes required for CFR-compliant HPLC analysis of D&C Yellow No. 10. A pure standard of CAS 94803-32-4 (or its sodium salt) is essential for constructing the 6′8′diSA calibration curve (validated range 0.10–5.00% by weight, R²>0.999, LOD 0.11%, LOQ 0.34%) [1]. Without the isolated isomer, batch-certification laboratories cannot accurately quantify the ≤3% limit for 6,8-diSA mandated by 21 CFR §74.1710 [2]. This scenario applies to FDA batch-certification labs, regulatory testing facilities, and quality control units at color additive manufacturers serving the US drug and cosmetic markets.

Custom Salt Synthesis for Jurisdiction-Specific Formulation

The free acid form enables stoichiometric conversion to any desired cation form (sodium, potassium, ammonium, or organic amine salts) without the need to account for pre-existing sodium content. For a manufacturer targeting the EU market, where E104 requires ≥80% disulfonates [1], CAS 94803-32-4 can be quantitatively neutralized to produce a disodium salt with a precisely defined 6,8-disulfonate content—unlike the variable-composition commercial mixture where disulfonate levels fluctuate between 0.54% and 21.69% [2]. This synthetic route provides formulation consistency that direct procurement of commercial Quinoline Yellow WS cannot guarantee.

Non-Aqueous and Low-Humidity Dye Formulation

With an estimated water solubility of ~1.5 g/L (vs. 225 g/L for the disodium salt) [1][2], the free acid is preferentially soluble in organic solvent systems. This property makes it suitable for incorporation into solvent-based ink, coating, or polymer-dye composite formulations where high water solubility would cause phase separation, leaching, or undesirable hygroscopicity. The protonated sulfonic acid groups also provide hydrogen-bond donor sites that can enhance compatibility with polar organic matrices, offering a formulation profile unavailable from the fully ionized sodium salt.

Structure-Activity Relationship Studies on Quinophthalone Dyes

The availability of the 6,8-disulfonic acid isomer as a discrete compound—alongside its isolated positional isomers (6′,5-diSA, 8′,5-diSA, 6′,4-diSA, 8′,4-diSA) characterized by Weisz et al. (2009) via high-resolution mass spectrometry and COSY NMR [1]—enables systematic SAR investigations into how the number and position of sulfonate groups affect photophysical properties (λmax, molar absorptivity), protein-binding affinity, and toxicological profile. Such studies are precluded when using commercial dye mixtures where individual isomer contributions cannot be deconvoluted.

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